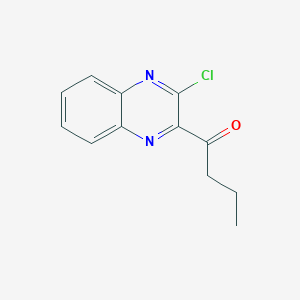

1-(3-Chloroquinoxalin-2-yl)butan-1-one

Description

Significance of Quinoxaline (B1680401) Derivatives in Heterocyclic Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged scaffold in drug discovery. frontiersin.orgwisdomlib.orgnih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, making them a focal point of extensive research. researchgate.netsemanticscholar.orgpharmaceuticaljournal.net The versatility of the quinoxaline core allows for structural modifications that have led to the development of agents with improved potency and reduced toxicity. researchgate.net

The biological significance of these compounds is vast, encompassing properties such as:

Antimicrobial Activity : Quinoxaline derivatives have been identified as potent antibacterial and antifungal agents. wisdomlib.orgresearchgate.netnih.gov Some are even components of antibiotics like echinomycin (B1671085) and levomycin, which are effective against Gram-positive bacteria. nih.gov

Anticancer Activity : Numerous quinoxaline analogues have demonstrated significant anticancer properties, showing cytotoxic effects on various human cancer cell lines. researchgate.netnih.govmdpi.com Their mechanisms of action can include the inhibition of tyrosine kinases and the induction of apoptosis. mdpi.com

Antiviral and Antiprotozoal Effects : The quinoxaline moiety is a key component in compounds showing promise against various viruses and protozoa, including those responsible for malaria. frontiersin.orgwisdomlib.orgnih.gov

Anti-inflammatory and Analgesic Properties : Research has also highlighted the potential of these derivatives as anti-inflammatory and pain-relieving agents. researchgate.netpharmacophorejournal.com

Beyond medicine, quinoxaline derivatives have found applications in materials science, being used in the development of efficient electron-luminescent materials, organic semiconductors, and dyes. nih.gov This broad utility underscores the fundamental importance of the quinoxaline scaffold in modern chemical research. pharmacophorejournal.com

Overview of the 1-(3-Chloroquinoxalin-2-yl)butan-1-one Structure and its Chemical Context

The compound this compound is a specific derivative that features key functional groups dictating its chemical behavior. Its structure consists of a central quinoxaline ring system. A chlorine atom is attached at the 3-position of this ring, and a butan-1-one group (-C(=O)CH₂CH₂CH₃) is attached at the 2-position.

The presence of the chloro group at a carbon adjacent to a ring nitrogen atom, and the ketone functional group in the side chain, makes this molecule a versatile intermediate in organic synthesis. The chlorine atom can be a target for nucleophilic substitution reactions, allowing for the introduction of various other functional groups. The carbonyl group of the butanone chain offers another site for a wide range of chemical transformations.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2189730-59-2 |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.68 g/mol |

Data sourced from ChemScene. chemscene.com

Scope and Research Objectives in the Academic Investigation of this compound

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structure points to clear objectives for academic investigation. The primary research scope for this compound would be its utilization as a synthetic building block or intermediate for the creation of novel, more complex quinoxaline derivatives. nih.govnih.gov

The key research objectives would likely include:

Synthetic Elaboration : Investigating the reactivity of the C-Cl bond towards various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of 3-substituted quinoxaline derivatives. This is a common strategy to explore structure-activity relationships. researchgate.net

Modification of the Carbonyl Group : Exploring reactions at the ketone, such as reduction to an alcohol, reductive amination, or condensation reactions, to further diversify the molecular structure. The related compound, (1R)-1-(3-chloroquinoxalin-2-yl)butan-1-ol, highlights the potential for modifications at this position. nih.gov

Biological Screening : Evaluating the newly synthesized derivatives for a range of biological activities, leveraging the known pharmacological potential of the quinoxaline scaffold. wisdomlib.orgresearchgate.net The goal would be to identify new lead compounds for drug development in areas such as oncology, infectious diseases, or inflammatory disorders. nih.govmdpi.com

In essence, the academic investigation of this compound is primarily driven by its potential as a versatile scaffold for medicinal chemistry, enabling the synthesis and discovery of new bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

1-(3-chloroquinoxalin-2-yl)butan-1-one |

InChI |

InChI=1S/C12H11ClN2O/c1-2-5-10(16)11-12(13)15-9-7-4-3-6-8(9)14-11/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

OYGJPEFWBYMNLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloroquinoxalin 2 Yl Butan 1 One and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon signal and establish the connectivity between atoms within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. magritek.com For 1-(3-Chloroquinoxalin-2-yl)butan-1-one, the spectra are interpreted by analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring and the aliphatic protons of the butanoyl side chain. The aromatic region (typically δ 7.5-8.5 ppm) would feature complex multiplets corresponding to the four protons on the benzene (B151609) portion of the quinoxaline core. The aliphatic region would contain a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group next to the carbonyl, each shifted downfield due to the influence of neighboring electronegative atoms.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. mdpi.com The spectrum for this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in its structure (assuming no coincidental overlap). Key signals would include the carbonyl carbon (C=O) at a significantly downfield chemical shift (around 190-200 ppm), carbons of the quinoxaline ring (around 125-155 ppm), and the aliphatic carbons of the butyl chain at upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoxaline C2, C3 | - | ~145-155 |

| Quinoxaline C5-C8 | ~7.7 - 8.2 (multiplets) | ~128-132 |

| Quinoxaline C4a, C8a | - | ~140-142 |

| C=O | - | ~198 |

| -CH₂- (next to C=O) | ~3.1 (triplet) | ~40 |

| -CH₂- | ~1.8 (sextet) | ~26 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons in the butyl chain, confirming the -CH₂-CH₂-CH₃ sequence. It would also reveal couplings between adjacent aromatic protons on the quinoxaline ring, aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). epfl.ch This technique allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known ¹H signals to their corresponding ¹³C partners.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the quinoxaline ring (C2, C3, C4a, C8a). For instance, HMBC would show a correlation from the methylene protons adjacent to the carbonyl group to the carbonyl carbon itself, as well as to C2 of the quinoxaline ring, confirming the attachment point of the butanoyl side chain.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

For this compound (C₁₂H₁₁ClN₂O), the molecular weight is approximately 234.68 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would also be observed at m/z 236 with roughly one-third the intensity of the molecular ion peak.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the butanoyl side chain. Expected fragment ions could include:

[M - C₃H₇]⁺: Loss of a propyl radical, resulting in an ion at m/z 191/193.

[M - COC₃H₇]⁺: Cleavage of the entire acyl group, leading to the 3-chloroquinoxalinyl cation at m/z 163/165.

[C₃H₇CO]⁺: The butanoyl cation, appearing at m/z 71.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment |

|---|---|---|

| 234 | 236 | [C₁₂H₁₁ClN₂O]⁺ (Molecular Ion) |

| 191 | 193 | [M - C₃H₇]⁺ |

| 163 | 165 | [C₈H₄ClN₂]⁺ (3-chloroquinoxalinyl cation) |

For the analysis of quinoxaline derivatives in complex matrices or for highly sensitive detection, UHPLC-MS/MS is the method of choice. chromatographyonline.com This technique combines the powerful separation capabilities of UHPLC with the specificity and sensitivity of tandem mass spectrometry. chromatographyonline.com The compound is first separated from other components in a mixture by the UHPLC column before being introduced into the mass spectrometer. In the MS/MS process, the molecular ion (precursor ion) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations. researchgate.net This method is widely applied for detecting quinoxaline residues and their metabolites in various samples. chromatographyonline.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific bonds and functional groups absorb at characteristic frequencies. For this compound, the FTIR spectrum would be expected to display several key absorption bands that confirm its structure.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic (Quinoxaline) |

| ~2870-2960 | C-H stretch | Aliphatic (Butyl chain) |

| ~1700 | C=O stretch | Ketone |

| ~1550-1600 | C=N and C=C stretch | Quinoxaline ring |

| ~1450 | C-H bend | Aliphatic (Butyl chain) |

| ~1000-1200 | C-C stretch | Aliphatic and ring |

| ~750-850 | C-Cl stretch | Chloro-substituent |

The most prominent and diagnostic peak would be the strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ketone. The presence of bands in the aromatic C-H stretching region (above 3000 cm⁻¹) and aliphatic C-H stretching region (below 3000 cm⁻¹) would confirm both parts of the molecule. The characteristic stretches of the quinoxaline ring (C=N and C=C) and the C-Cl bond would further corroborate the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive understanding of the molecule's conformation in the solid state. Although a crystal structure for the specific title compound, this compound, is not publicly available in the crystallographic databases, the structural elucidation of closely related quinoxaline derivatives by X-ray diffraction offers significant insights into the molecular geometry and packing motifs that can be anticipated for this class of compounds.

The solid-state structures of numerous functionalized quinoxalines have been successfully determined, revealing key details about their molecular architecture. For instance, the crystal structure of 2-chloroquinoxaline has been reported, providing a fundamental reference for understanding the influence of the chloro-substituent on the quinoxaline core.

A study on newly synthesized quinoxaline derivatives provided detailed crystallographic data, highlighting the planarity of the quinoxaline core and the orientation of various substituents. researchgate.netmdpi.com In one derivative, ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate, the quinoxaline portion was found to be nearly planar. researchgate.netmdpi.com In contrast, for ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate, the substituents on the dihydroquinoxaline moiety were significantly rotated out of its mean plane. researchgate.netmdpi.com These findings underscore the conformational flexibility of substituted quinoxalines.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. In the aforementioned studies, various non-covalent interactions have been observed, including C—H···O and C—H···N hydrogen bonds, as well as C—H···π(ring) and π–π stacking interactions. researchgate.netmdpi.com These interactions often lead to the formation of complex supramolecular architectures, such as chains and sheets. researchgate.netmdpi.com

The crystallographic data for representative quinoxaline derivatives are summarized in the interactive tables below, showcasing the typical parameters obtained from single-crystal X-ray diffraction studies.

Crystallographic Data for 2-Chloroquinoxaline

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂ |

| Formula Weight | 164.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1299 (2) |

| b (Å) | 3.8082 (1) |

| c (Å) | 21.0777 (6) |

| α (°) | 90 |

| β (°) | 93.028 (2) |

| γ (°) | 90 |

| Volume (ų) | 731.82 (3) |

| Z | 4 |

| R-factor (%) | 3.8 |

| wR2 (%) | 9.9 |

Data sourced from a study on 2-Chloroquinoxaline.

Crystallographic Data for a Substituted Quinoxaline Derivative

| Parameter | Value |

| Chemical Formula | C₂₂H₂₀N₂O₃ |

| Formula Weight | 360.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (3) |

| b (Å) | 16.9876 (5) |

| c (Å) | 11.0123 (4) |

| α (°) | 90 |

| β (°) | 108.567 (2) |

| γ (°) | 90 |

| Volume (ų) | 1794.59 (10) |

| Z | 4 |

| R-factor (%) | 5.2 |

| wR2 (%) | 13.7 |

Data represents a derived quinoxaline compound from a cited study. researchgate.net

Chemical Reactivity and Derivatization Strategies for 1 3 Chloroquinoxalin 2 Yl Butan 1 One

Regioselective Functionalization of the Quinoxaline (B1680401) Ring

The quinoxaline ring system, a benzo-fused pyrazine (B50134), possesses distinct electronic properties that guide its functionalization. The nitrogen atoms make the pyrazine ring electron-deficient, influencing the reactivity of its substituents. The functionalization of quinolines and quinoxalinones often serves as a model for understanding the regioselectivity in quinoxaline derivatives. mdpi.com C-H functionalization through transition metal catalysis is a particularly attractive strategy for achieving regioselective synthesis.

Alkylation Reactions on Quinoxalic Nitrogen Atoms

The nitrogen atoms in the quinoxaline ring are nucleophilic and can undergo alkylation. While the basicity of the quinoxaline nitrogen atoms is lower than that of pyridine, they can be quaternized. sapub.org In related quinoxalinone systems, N-alkylation is a common reaction. For instance, 3-Methyl-2-(1H)-quinoxalinone can be alkylated with reagents like dimethyl sulphate or ethyl chloroacetate in the presence of a base like potassium carbonate in a dry acetone medium. pharmaceuticaljournal.net This suggests that under appropriate conditions, one of the nitrogen atoms in 1-(3-Chloroquinoxalin-2-yl)butan-1-one could be targeted for alkylation, leading to the formation of a quaternary quinoxalinium salt.

Halogenation and Introduction of Other Electrophilic/Nucleophilic Groups

The chloro-substituent at the C3 position of this compound is a key site for nucleophilic substitution. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic ring, the C-Cl bond is activated towards displacement by various nucleophiles. nih.gov For example, 2,3-dichloroquinoxaline readily reacts with primary and secondary amines to yield 2-alkanamino-3-chloroquinoxalines. nih.gov This highlights the feasibility of replacing the chlorine atom in the target compound with amino, alkoxy, or thio groups.

Beyond substitution at the C3 position, other parts of the quinoxaline scaffold can be functionalized. Electrophilic substitution reactions, such as nitration, typically occur on the benzene (B151609) ring portion of the molecule. sapub.org Furthermore, modern transition-metal-catalyzed methods, like the Hiyama cross-coupling, have been developed for the functionalization of a wide range of heteroaryl chlorides. mdpi.com

Transformations and Modifications of the Butanone Side Chain

The butanone side chain offers additional opportunities for chemical modification. The carbonyl group is a key functional group that can undergo a variety of transformations.

Ketones that possess one or more alpha-hydrogen atoms, such as the butanone moiety, can undergo keto-enol tautomerization, with the tautomer being an enol. hmdb.ca This reactivity can be harnessed for further functionalization at the alpha-carbon. The butanone side chain can be metabolized through both oxidative and reductive pathways. cdc.gov Oxidation can produce 3-hydroxy-2-butanone, which can then be reduced to 2,3-butanediol, while direct reduction of the ketone yields 2-butanol. cdc.govcdc.gov These metabolic transformations suggest that similar chemical reductions (e.g., using sodium borohydride) or oxidations can be performed in a laboratory setting to modify the side chain.

Below is a table summarizing potential modifications of the butanone side chain.

| Reaction Type | Reagent/Condition | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol (Butan-1-ol) |

| Oxidation (e.g., Baeyer-Villiger) | m-CPBA | Ester |

| Reductive Amination | Amine, NaBH₃CN | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | R-MgBr | Tertiary alcohol |

Transition Metal-Catalyzed Coupling and C-H Activation Strategies

Transition metal catalysis has become an indispensable tool for the functionalization of heteroaromatic compounds, including chloroquinoxalines. nih.gov The C-Cl bond at the C3 position is an ideal handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Common palladium-catalyzed cross-coupling reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.govmdpi.com

Heck Coupling: Reaction with alkenes. nih.govmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium/copper co-catalytic system. nih.govmdpi.com

Hiyama Coupling: A versatile reaction involving the coupling of organosilicons with organic halides. mdpi.com

Stille Coupling: Reaction with organostannanes. mdpi.com

In addition to cross-coupling at the C-Cl bond, C-H activation has emerged as a powerful strategy for forming C-C bonds directly from C-H bonds, offering more efficient synthetic routes. nih.gov Numerous methods have been developed for the C-H functionalization of quinoxalin-2(1H)-ones, including alkylation, arylation, and amination, often utilizing transition-metal catalysts. researchgate.netmdpi.com These strategies could potentially be applied to functionalize the C-H bonds on both the benzene and pyrazine rings of this compound. For instance, photoredox-mediated hydrogen atom transfer combined with nickel catalysis allows for the highly selective cross-coupling of sp3 C-H bonds as latent nucleophiles. nih.gov

| Catalytic Reaction | Catalyst System (Example) | Coupling Partner | Bond Formed |

| Suzuki Coupling | Pd(OAc)₂, Ligand | Aryl/Vinyl Boronic Acid | C-C |

| Heck Reaction | Pd(OAc)₂ | Alkene | C-C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (sp) |

| Hiyama Coupling | Pd(OAc)₂, XPhos | Aryltrifluorosilane | C-C |

| C-H Arylation | Pd(OAc)₂, AgOAc | Arene | C-C |

Hybridization and Scaffold Modification for the Generation of Novel Quinoxaline Derivatives

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced biological activity or improved pharmacokinetic properties. mdpi.com The this compound scaffold is well-suited for such modifications.

A prominent method for molecular hybridization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable 1,2,3-triazole linker. mdpi.com To apply this strategy, the chloro group at the C3 position can be substituted with an azide nucleophile (e.g., using sodium azide). The resulting 3-azidoquinoxaline derivative can then be reacted with a variety of alkyne-containing molecules to generate a library of novel triazole-linked quinoxaline hybrids. This approach has been widely used to modify alkaloids and other natural products to improve their drug-like properties. mdpi.com

Reactions with Amines and Dicarbonyl Trapping for Analytical Applications

The reaction of the C3-chloro group with amines is a robust and straightforward method for derivatization. As established with 2,3-dichloroquinoxaline, primary and secondary amines can readily displace the chloride to form 3-aminoquinoxaline derivatives. nih.gov This reaction is a type of nucleophilic aromatic substitution. A wide range of amines can be used, leading to diverse products. msu.eduresearchgate.net

| Amine Nucleophile | Product Class |

| Primary Aliphatic Amine (e.g., Pentylamine) | 3-(Alkylamino)quinoxaline |

| Secondary Aliphatic Amine (e.g., Morpholine) | 3-(Dialkylamino)quinoxaline |

| Primary Aromatic Amine (e.g., Aniline) | 3-(Arylamino)quinoxaline |

| Hydrazine | 3-Hydrazinylquinoxaline |

While quinoxaline rings are famously synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which is a classic "dicarbonyl trapping" reaction, the use of this compound itself for such analytical applications is not established. However, the carbonyl group in the butanone side chain can react with standard carbonyl-derivatizing agents used in analytical chemistry, such as 2,4-dinitrophenylhydrazine, to form hydrazones. This reaction can be used for the detection and characterization of the compound.

Theoretical and Computational Studies on 1 3 Chloroquinoxalin 2 Yl Butan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For 1-(3-Chloroquinoxalin-2-yl)butan-1-one, these computational methods provide a molecular-level understanding of its properties, which is crucial for its potential applications. By employing various theoretical models, researchers can investigate its geometry, electronic distribution, and the nature of its chemical bonds, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide reliable results that are in good agreement with experimental data where available. ias.ac.inresearchgate.netresearchgate.net

The geometry optimization of this compound would reveal the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. This process minimizes the total energy of the molecule to find its ground-state conformation. Based on studies of similar quinoxalinone structures, the quinoxaline ring system is expected to be largely planar. ias.ac.in The butan-1-one substituent, however, introduces conformational flexibility.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value Range |

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C=O Bond Length (Å) | 1.22 - 1.24 |

| C-N Bond Lengths (quinoxaline ring, Å) | 1.32 - 1.39 |

| C-C Bond Lengths (quinoxaline ring, Å) | 1.39 - 1.42 |

| C-C Bond Lengths (butanoyl chain, Å) | 1.52 - 1.54 |

| C-N-C Bond Angle (quinoxaline ring, °) | 115 - 118 |

| C-C=O Bond Angle (°) | 119 - 121 |

Note: These values are estimations based on computational studies of structurally similar quinoxaline derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, while the LUMO is likely distributed over the entire molecule, with significant contributions from the chloro and carbonyl substituents, which are electron-withdrawing. The electron density distribution, visualized through HOMO and LUMO plots, reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. youtube.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value Range (eV) | Implication |

| HOMO Energy | -6.5 to -6.0 | Electron-donating capability |

| LUMO Energy | -2.5 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and stability |

Note: These values are estimations based on FMO analyses of substituted quinoxalines.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map is expected to show the most negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a positive potential, making them susceptible to nucleophilic attack.

Thermodynamic Parameters and Solvent Effects on Compound Properties

Computational chemistry allows for the prediction of various thermodynamic parameters, such as the standard enthalpy of formation, entropy, and Gibbs free energy. sciensage.info These parameters are essential for understanding the stability of the compound and the feasibility of its synthesis and reactions. For quinoxaline derivatives, DFT calculations have been successfully employed to determine their thermodynamic properties. unt.educapes.gov.br

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the geometry, electronic properties, and stability of this compound. medjchem.com Studies on related quinoxalinones have shown that increasing solvent polarity can lead to changes in dipole moment and shifts in electronic absorption spectra. medjchem.com

Table 3: Predicted Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Predicted Value Range |

| Standard Enthalpy of Formation (gas) (kJ/mol) | 150 - 200 |

| Standard Entropy (gas) (J/mol·K) | 450 - 500 |

| Standard Gibbs Free Energy of Formation (gas) (kJ/mol) | 250 - 300 |

Note: These values are estimations based on thermodynamic calculations for similar heterocyclic compounds.

Analysis of Protonation Tendency and Chemical Hardness

The protonation tendency of a molecule is a key aspect of its basicity and is crucial in many chemical and biological processes. For nitrogen-containing heterocycles like quinoxaline, the nitrogen atoms are typically the most basic sites. nih.govmsu.edu Computational methods can predict the proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase. The site with the highest proton affinity is the most likely to be protonated. For this compound, the nitrogen atoms of the quinoxaline ring are the expected protonation sites.

Chemical hardness (η) is a concept derived from DFT that measures the resistance of a molecule to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A molecule with a large HOMO-LUMO gap is considered to be "hard," meaning it is less reactive, while a molecule with a small gap is "soft" and more reactive. sciensage.info The calculated chemical hardness for this compound would provide a quantitative measure of its kinetic stability.

Molecular Modeling and Simulation for Conformational and Interaction Dynamics

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules over time. utrgv.edu These methods can provide insights into the conformational flexibility of this compound and its interactions with other molecules.

Given the rotatable bonds in the butanoyl side chain, this compound can adopt various conformations. Conformational analysis can identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, for instance.

Molecular Docking Studies for Predictive Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions. In a typical molecular docking study, the three-dimensional structure of a ligand, such as this compound, is placed into the binding site of a target receptor, and its binding affinity and pose are calculated. The goal is to identify the most stable binding conformation, which is often the one with the lowest energy score. researchgate.netnih.gov This information can provide insights into the potential biological activity or material interaction of the compound.

Molecular Dynamics Simulations for Understanding System Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as this compound, in different environments (e.g., in solution or bound to a protein). mdpi.comfrontiersin.org These simulations can reveal information about the conformational changes, stability of binding, and the influence of the surrounding environment on the molecule's behavior, which are crucial for understanding its function and properties. nih.gov

Monte Carlo Simulations for Adsorption Behavior and Surface Interactions

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, they can be used to study a wide range of phenomena, including the adsorption of molecules onto surfaces. For a compound like this compound, Monte Carlo simulations could be employed to investigate its interaction with various materials or surfaces. By simulating a large number of possible configurations and energies, these methods can predict adsorption isotherms, binding energies, and the most likely arrangement of the molecule on a surface.

Non Clinical Research Applications and Functional Exploration of Quinoxaline Butanone Compounds

Applications in Chemical Analytics: Derivatization for Detection and Quantitation

No information is available regarding the use of 1-(3-Chloroquinoxalin-2-yl)butan-1-one as a derivatization agent in chemical analytics.

There are no published methods that utilize This compound for the analysis of dicarbonyl compounds.

Research on the application of This compound for the detection and quantitation of analytes in biological samples is not present in the current body of scientific literature.

Exploration in Advanced Materials and Organic Electronic Devices

The potential for incorporating This compound into advanced materials or its use in the development of organic electronic devices has not been explored in any published research to date.

Potential in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells

There is no available research on the photophysical or electronic properties of This compound that would indicate its potential for use in OLEDs or DSSCs. The general utility of the broader quinoxaline (B1680401) class of compounds in these technologies has been noted, but this cannot be specifically attributed to the title compound without direct experimental evidence.

Scaffold Exploration in Chemical Biology for Molecular Design

While the quinoxaline core is a recognized scaffold in medicinal chemistry and chemical biology, there are no published studies that specifically utilize This compound for molecular design purposes.

Development of Chemical Probes and Modulators

No literature exists describing the development or application of This compound as a chemical probe to study biological systems or as a modulator of biological targets.

Structure-Activity Relationship (SAR) Investigations for Modified Quinoxalines

There are no published structure-activity relationship studies that include This compound or its derivatives. Such studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, and this information is currently lacking for this specific molecule.

Future Research Directions and Perspectives for 1 3 Chloroquinoxalin 2 Yl Butan 1 One

Optimization of Synthetic Pathways for Enhanced Yields and Process Efficiency

The advancement of 1-(3-Chloroquinoxalin-2-yl)butan-1-one from a laboratory-scale compound to a readily accessible building block hinges on the development of optimized synthetic pathways. Future research in this area should focus on improving reaction yields, minimizing waste, and ensuring scalability. Key areas for investigation include the exploration of novel catalytic systems, alternative reaction conditions, and greener solvents.

Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. For this compound, this would likely involve a multi-step process. Optimization efforts could draw inspiration from recent advancements in quinoxaline synthesis. For instance, the use of microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for various quinoxaline derivatives. Similarly, the development of recyclable solid acid catalysts could offer a more environmentally benign and cost-effective alternative to traditional homogeneous catalysts.

A comparative analysis of potential optimization strategies is presented in the table below, illustrating the potential for significant improvements in the synthesis of this compound.

| Parameter | Conventional Method | Potential Optimized Method | Anticipated Benefits |

| Catalyst | Homogeneous acid/base | Heterogeneous solid acid catalyst | Catalyst recyclability, reduced waste |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput, energy savings |

| Solvent | Potentially hazardous organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions | Reduced environmental impact, improved safety |

| Yield | Moderate | High to excellent | Increased cost-effectiveness |

Further research into flow chemistry processes could also offer a pathway to continuous and highly controlled production of this compound, enhancing both efficiency and safety.

Exploration of Novel Derivatization and Functionalization Strategies for Expanded Chemical Space

To fully unlock the potential of this compound, a systematic exploration of its derivatization and functionalization is essential. The chloro- and keto- functionalities present in the molecule are prime targets for chemical modification, allowing for the generation of a diverse library of new compounds with potentially unique properties.

The chlorine atom at the 3-position of the quinoxaline ring is susceptible to nucleophilic substitution, opening a gateway to a wide array of derivatives. Reactions with various nucleophiles such as amines, thiols, and alcohols could yield novel compounds with altered electronic and steric properties. Furthermore, the butan-1-one side chain offers another handle for functionalization. For example, the carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol (B89426) condensation reactions to introduce further complexity.

The following table outlines potential derivatization strategies for this compound:

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | 3-Amino-quinoxalinyl derivatives |

| Suzuki Coupling | Arylboronic acids | 3-Aryl-quinoxalinyl derivatives |

| Reduction of Ketone | Sodium borohydride | 1-(3-Chloroquinoxalin-2-yl)butan-1-ol |

| Reductive Amination | Ammonia/Amines, reducing agent | 1-(3-Chloroquinoxalin-2-yl)butan-1-amine |

These derivatization strategies would significantly expand the chemical space around the this compound scaffold, providing a rich source of new molecules for screening in various applications.

Advanced Computational Modeling for Predictive Compound Design and Interaction Analysis

In silico methods are poised to play a pivotal role in guiding the future development of this compound and its derivatives. Advanced computational modeling can provide valuable insights into the structure-property relationships of these compounds, enabling a more rational and efficient design of new molecules with desired characteristics.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. This information can be invaluable for predicting its behavior in different chemical environments and for designing more effective synthetic strategies.

Furthermore, should a particular biological target be identified for this class of compounds, molecular docking and molecular dynamics simulations could be utilized to predict the binding modes and affinities of novel derivatives. This predictive capability can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving significant time and resources.

An illustrative workflow for the computational design of novel this compound derivatives is presented below:

| Step | Computational Method | Objective |

| 1 | DFT Calculations | Determine electronic properties and reactivity of the core scaffold. |

| 2 | Virtual Library Generation | In silico derivatization at key functional groups. |

| 3 | Molecular Docking | Predict binding modes and affinities against a hypothetical target. |

| 4 | ADMET Prediction | Assess absorption, distribution, metabolism, excretion, and toxicity profiles. |

| 5 | Prioritization | Rank virtual compounds for synthetic feasibility and predicted activity. |

The integration of these computational tools will undoubtedly accelerate the discovery and development of new applications for this promising quinoxaline derivative.

Development of High-Throughput Screening Methodologies for Emerging Non-Clinical Applications

While the potential applications of this compound are yet to be fully explored, the development of high-throughput screening (HTS) methodologies will be crucial for uncovering its utility in various non-clinical fields. HTS allows for the rapid testing of large numbers of compounds against a specific target or in a particular assay, making it an indispensable tool in modern chemical research.

Given the structural features of the quinoxaline core, potential non-clinical applications could include materials science, agrochemicals, and as chemical probes for biological research. For instance, quinoxaline derivatives have been investigated for their fluorescent properties, suggesting that derivatives of this compound could be screened for use as novel dyes or sensors. In the agrochemical sector, HTS could be employed to evaluate the herbicidal or fungicidal activity of a library of its derivatives.

The establishment of robust and miniaturized HTS assays will be a key enabling step. This will involve the adaptation of existing assay formats or the development of novel ones tailored to the specific properties being investigated. The use of automated liquid handling and data analysis will be essential for managing the large datasets generated by these screens.

A hypothetical HTS cascade for a non-clinical application of this compound derivatives is outlined below:

| Screening Stage | Assay Type | Purpose |

| Primary Screen | Single-concentration fluorescence assay | Identify compounds with interesting photophysical properties. |

| Secondary Screen | Dose-response analysis | Determine the potency and efficacy of hits from the primary screen. |

| Tertiary Screen | Cell-based imaging assay | Evaluate the potential of lead compounds as cellular probes. |

Through the systematic application of these future-oriented research strategies, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Chloroquinoxalin-2-yl)butan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation of quinoxaline derivatives. Key steps:

- Substrate Preparation : Start with 3-chloroquinoxaline and butyryl chloride in anhydrous dichloromethane.

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃ or FeCl₃) for electrophilic substitution.

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).

- Workup : Neutralize excess acid with aqueous NaHCO₃, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

Validation : Monitor reaction progress via TLC and confirm purity by HPLC (retention time comparison) and melting point analysis. Reference analogous quinoxaline ketone syntheses for troubleshooting .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 8.5–9.0 ppm for quinoxaline H), ketone-adjacent CH₂ (δ 2.5–3.0 ppm), and butanone chain (δ 1.0–2.0 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and aromatic carbons (δ 120–150 ppm).

- IR : Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry : Use ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₂H₁₁ClN₂O: 234.06 Da).

Note : Compare data with PubChem entries for structurally related compounds to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve challenges like chlorine atom disorder?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Refinement Software : SHELXL (for small-molecule refinement) to model anisotropic displacement parameters for Cl and O atoms .

- Disorder Handling : Apply PART instructions in SHELXL to split Cl atom positions if electron density maps suggest disorder.

- Validation : Check R-factor convergence (<5%), and validate via Hirshfeld surface analysis to confirm intermolecular interactions.

Example : A similar chlorinated quinoxaline derivative (Acta Cryst. E, 2009) required restrained refinement for halogen atoms due to thermal motion .

Q. How should researchers address contradictions between computational (DFT) and experimental (XRD) bond lengths in this compound?

Methodological Answer:

- DFT Setup : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Include solvent effects (e.g., DCM via PCM model).

- Discrepancy Analysis :

- Compare C-Cl bond lengths: XRD may show elongation due to crystal packing forces, while DFT models isolated molecules.

- Validate computational models against multiple experimental datasets (e.g., gas-phase electron diffraction if available).

- Error Mitigation : Use hybrid functionals (e.g., M06-2X) for better agreement with experimental geometries.

Reference : PubChem’s computational data for analogous compounds highlights similar deviations requiring multi-method validation .

Q. What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor in medicinal chemistry research?

Methodological Answer:

- Assay Design :

- In Vitro Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2 or EGFR) at varying concentrations (1 nM–100 μM).

- Dose-Response Curves : Calculate IC₅₀ values using GraphPad Prism (four-parameter logistic model).

- Control Experiments : Include staurosporine (positive control) and DMSO vehicle.

- SAR Studies : Synthesize derivatives (e.g., varying substituents on quinoxaline or ketone chain) to correlate structural features with activity.

Data Interpretation : Cross-validate with molecular docking (AutoDock Vina) using kinase crystal structures (PDB entries) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.